tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate
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Overview
Description
tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group, a phenyl group, and a chloroacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate typically involves the following steps:
Formation of the Chloroacetamido Intermediate: The starting material, 2-chloroacetic acid, is reacted with an amine to form the chloroacetamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a base like triethylamine.
Esterification: The chloroacetamido intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to form the desired ester.
Introduction of the Phenyl Group:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloroacetamido group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The phenyl group can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or amines can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Hydrolysis Products: Carboxylic acid and tert-butyl alcohol.
Oxidation and Reduction Products: Various oxidized or reduced phenyl derivatives.
Scientific Research Applications
Chemistry
tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry
In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates. Its structural features make it a valuable intermediate in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
tert-butyl (2R)-2-(2-bromoacetamido)-3-phenylpropanoate: Similar structure with a bromoacetamido group instead of a chloroacetamido group.
tert-butyl (2R)-2-(2-iodoacetamido)-3-phenylpropanoate: Similar structure with an iodoacetamido group instead of a chloroacetamido group.
tert-butyl (2R)-2-(2-fluoroacetamido)-3-phenylpropanoate: Similar structure with a fluoroacetamido group instead of a chloroacetamido group.
Uniqueness
The presence of the chloroacetamido group in tert-butyl (2R)-2-(2-chloroacetamido)-3-phenylpropanoate imparts unique reactivity compared to its bromo, iodo, and fluoro counterparts. The chloro group is less reactive than bromo and iodo but more reactive than fluoro, making it a versatile intermediate in various chemical transformations.
Properties
IUPAC Name |
tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVWIVBKIHNFRW-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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